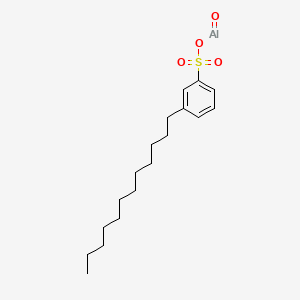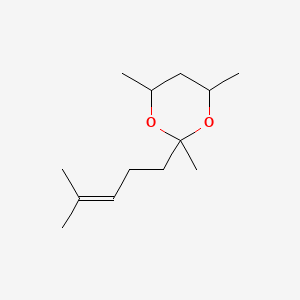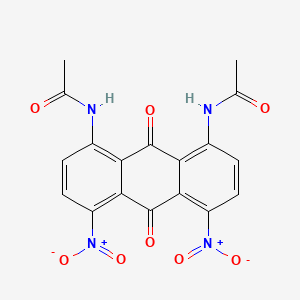
4,5-Bis(3-butenyloxy)-2-imidazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Di(but-3-enoxy)imidazolidin-2-one is a chemical compound belonging to the class of imidazolidinones. Imidazolidinones are five-membered cyclic ureas that are widely found in pharmaceuticals, natural products, and other biologically active compounds . This compound is characterized by the presence of two but-3-enoxy groups attached to the imidazolidin-2-one core.
Méthodes De Préparation
The synthesis of 4,5-Di(but-3-enoxy)imidazolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 1,2-diamines with carbon dioxide in the presence of a basic promoter such as tetramethylphenylguanidine (PhTMG) and a dehydrative activator like diphenylphosphoryl azide (DPPA) in solvents such as acetonitrile or dichloromethane at temperatures ranging from -40°C to room temperature . Industrial production methods may involve similar reaction conditions but on a larger scale with optimized parameters for higher yields and purity.
Analyse Des Réactions Chimiques
4,5-Di(but-3-enoxy)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The but-3-enoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield corresponding products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4,5-Di(but-3-enoxy)imidazolidin-2-one has various scientific research applications, including:
Chemistry: It is used as a synthetic intermediate in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Mécanisme D'action
The mechanism of action of 4,5-Di(but-3-enoxy)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. For example, it may hydrolyze the second messenger 3’,5’-cyclic AMP (cAMP), which is a key regulator of many important physiological processes . This hydrolysis can affect various cellular functions and signaling pathways.
Comparaison Avec Des Composés Similaires
4,5-Di(but-3-enoxy)imidazolidin-2-one can be compared with other similar compounds such as:
Imidazolidine-2-thione: Known for its antimicrobial and antifungal activities.
Imidazole-2-thione: Exhibits antithyroid and antioxidant properties.
4-(3-butoxy-4-methoxybenzyl)imidazolidin-2-one: Involved in the hydrolysis of cAMP.
The uniqueness of 4,5-Di(but-3-enoxy)imidazolidin-2-one lies in its specific structural features and the presence of but-3-enoxy groups, which may impart distinct chemical and biological properties.
Propriétés
Numéro CAS |
91216-70-5 |
|---|---|
Formule moléculaire |
C11H18N2O3 |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
4,5-bis(but-3-enoxy)imidazolidin-2-one |
InChI |
InChI=1S/C11H18N2O3/c1-3-5-7-15-9-10(13-11(14)12-9)16-8-6-4-2/h3-4,9-10H,1-2,5-8H2,(H2,12,13,14) |
Clé InChI |
JHQDZHLHCVRNMT-UHFFFAOYSA-N |
SMILES canonique |
C=CCCOC1C(NC(=O)N1)OCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


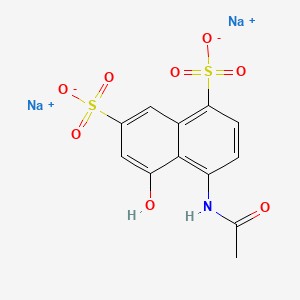
![Tripotassium;[butyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate](/img/structure/B13786405.png)
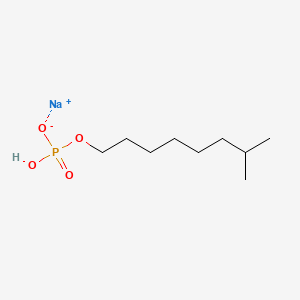
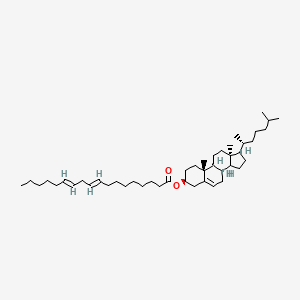

![(R)-2-Amino-3-(4,5-difluoro-1H-benzo[d]imidazol-2-yl)propanoic acid](/img/structure/B13786430.png)

